7-ブロモ-1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオン
概要
説明
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound has been accomplished through various methods. For instance, 4-chloro-7H-pyrrolo [2,3-d]pyrimidine was dissolved in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture was refluxed for 1 hour . Other methods include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The molecular structure of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is similar to purine, making it an attractive compound for various biological activities . Its IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can react with alkynes to synthesize pyrrolo [2,3-d]pyrimidines . It can also undergo intramolecular Cu-mediated carbomagnesiation followed by the reaction with various electrophiles .Physical And Chemical Properties Analysis
The compound appears as a yellow solid with a melting point of 287–288 °C .科学的研究の応用
7-ブロモ-1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオンの用途に関する包括的な分析
7-ブロモ-1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオンは、様々な分野における潜在的な用途により、科学研究において注目を集めています。以下は、明確で記述的な見出しを付けた別々のセクションで提示される、この化合物のユニークな用途の詳細な分析です。
マルチターゲットキナーゼ阻害剤: 7-ブロモ-1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオンなどのピロロ[3,2-d]ピリミジン骨格から誘導された化合物は、マルチターゲットキナーゼ阻害剤としての可能性について調査されてきました 。これらの阻害剤は、腫瘍の増殖と転移に関与する複数のシグナル伝達経路を阻害できるため、癌治療において極めて重要です。
アポトーシス誘導剤: 研究により、この化合物の誘導体はアポトーシス誘導剤として作用する可能性が示唆されています 。これらの化合物は、プログラムされた細胞死を促進することにより、癌細胞を効果的に標的とし、新しい抗癌剤の開発において貴重な資産となります。
チロシンキナーゼ阻害: チロシンキナーゼは、増殖シグナルの調節における役割のために、癌治療の重要な標的です。 7-ブロモ-1H-ピロロ[3,2-d]ピリミジン-2,4(3H,5H)-ジオンの誘導体は、チロシンキナーゼ阻害剤として有望な結果を示しており、新しい治療薬を開発するための道筋を提供しています .
CDK2阻害: サイクリン依存性キナーゼ2(CDK2)は、癌治療におけるもう1つの重要な標的です。 ピロロ[3,2-d]ピリミジン骨格を特徴とする化合物が合成され、CDK2阻害活性について評価され、癌治療において大きな可能性を示しています .
抗ウイルス剤: ピロロ[3,2-d]ピリミジン誘導体の抗ウイルス効果が調査されており、いくつかの化合物は、in vitroおよびin vivoの両方の研究において優れた抗ウイルス活性を示しています 。これは、これらの化合物をウイルス感染症の治療に使用するための可能性を開きます。
細胞周期停止: いくつかの誘導体は、特に癌細胞において、細胞周期停止を引き起こすことが判明しています 。この効果は癌細胞の増殖を停止させることができ、癌治療において戦略的な利点を提供します。
抗遊走および抗浸潤剤: これらの化合物が癌細胞の遊走と浸潤能力に及ぼす影響が評価されており、いくつかの誘導体はこれらのプロセスを阻害する上で有望な結果を示しています 。これは、癌の転移を防ぐために不可欠となる可能性があります。
分子ドッキング研究: ピロロ[3,2-d]ピリミジン誘導体とその標的酵素または受容体の間の相互作用を理解するために、分子ドッキング研究が行われています 。これらの研究は、有効性と選択性が向上した新しい薬剤を合理的に設計するために不可欠です。
作用機序
Target of Action
The primary targets of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione are multiple kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior . For instance, it can induce cell cycle arrest and apoptosis in HepG2 cells .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. It inhibits the EGFR, Her2, VEGFR2, and CDK2 enzymes, disrupting the associated signaling pathways . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . It induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
実験室実験の利点と制限
One of the main advantages of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione. One area of interest is the development of more efficient synthesis methods for 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione, which could help to facilitate further studies on its biological activity. Another area of interest is the identification of the specific molecular targets of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione, which could provide insight into its mechanism of action and help to guide the development of more effective cancer therapeutics. Finally, further studies are needed to investigate the potential use of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione in combination with other cancer therapeutics, which could help to enhance its antitumor activity and reduce the risk of drug resistance.
生化学分析
Biochemical Properties
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism . The compound acts as a competitive inhibitor, binding to the active site of PNP and preventing the enzyme from catalyzing its substrate. This interaction is crucial for its potential use in therapeutic applications, particularly in the treatment of autoimmune diseases and certain types of cancer .
Cellular Effects
The effects of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The compound influences cell function by disrupting cell signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione exerts its effects through several mechanisms. It binds to the active site of PNP, inhibiting its enzymatic activity and disrupting purine metabolism . This inhibition leads to the accumulation of toxic metabolites, which can induce apoptosis in T cells. The compound also interacts with other biomolecules, such as cyclin-dependent kinases (CDKs), further contributing to its antiproliferative effects . These interactions highlight the compound’s potential as a multi-targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is involved in several metabolic pathways, primarily through its interaction with PNP . The inhibition of PNP disrupts purine metabolism, leading to the accumulation of inosine and guanosine metabolites. These changes in metabolic flux can have downstream effects on nucleotide synthesis and energy production, further influencing cellular function .
Transport and Distribution
The transport and distribution of 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins, which can affect its accumulation and activity .
Subcellular Localization
Within cells, 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is primarily localized in the cytoplasm and nucleus . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. The compound’s activity is modulated by its localization, with nuclear accumulation enhancing its effects on gene expression and cytoplasmic localization influencing its interactions with metabolic enzymes .
特性
IUPAC Name |
7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1,8H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQTXDPTYNVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297969 | |
Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-74-3 | |
Record name | NSC119856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。